(S)-5-Oxopyrrolidine-2-carboxamide

Corrosion Inhibition Materials Science Electrochemistry

Procure enantiopure (S)-5-Oxopyrrolidine-2-carboxamide to ensure valid chiral SAR data. Unlike racemic mixtures or close analogs, the S-configuration is essential for synthesizing CCR5 antagonists and P2X7 receptor modulators. Quantified GPR103 affinity (IC50 1,990 nM) validates this scaffold as a medicinal chemistry hit. In materials applications, it delivers intermediate corrosion inhibition for 304 stainless steel—positioned between L-pyroglutamic acid and L-glutamic acid—enabling tailored protective film formulations. Standard purity ≥95%; shipped ambient.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 16395-57-6
Cat. No. B093699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Oxopyrrolidine-2-carboxamide
CAS16395-57-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N
InChIInChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1
InChIKeyWGOIHPRRFBCVBZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Oxopyrrolidine-2-carboxamide: A Chiral Pyrrolidinone Scaffold for Targeted Medicinal Chemistry and Industrial Research


(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, is a chiral, non-aromatic heterocyclic building block with the CAS number 16395-57-6 . It is a derivative of the cyclic amide (lactam) of L-glutamic acid and is characterized by a pyrrolidin-2-one core with a primary amide group [1]. This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of diverse bioactive molecules, including CCR5 antagonists and P2X7 receptor modulators, and is utilized in materials science for corrosion inhibition applications [2].

Why (S)-5-Oxopyrrolidine-2-carboxamide Cannot Be Arbitrarily Substituted with Analogs


Despite its structural simplicity, (S)-5-Oxopyrrolidine-2-carboxamide's specific stereochemistry and functional group presentation are critical determinants of its performance. In corrosion inhibition, its efficacy is distinct from both its linear precursor (L-glutamic acid) and its carboxylic acid analog (L-pyroglutamic acid), demonstrating that the cyclic amide structure is not functionally equivalent [1]. In biological systems, its activity as a GPR103 antagonist (IC50 of 1,990 nM) is quantitatively different from other chemotypes targeting the same receptor, highlighting that even minor structural variations in the scaffold lead to significant changes in target affinity [2]. Therefore, substituting with a racemic mixture or a close structural analog without empirical validation risks compromising experimental outcomes or product performance.

Quantitative Performance Differentiation of (S)-5-Oxopyrrolidine-2-carboxamide Against Key Comparators


Corrosion Inhibition Efficiency: L-Pyroglutamamide vs. L-Glutamic Acid and L-Pyroglutamic Acid

The relative corrosion inhibition efficiency of L-pyroglutamamide for 304 stainless steel in acidic solution is quantified in relation to its structural analogs. The cyclic amide structure of L-pyroglutamamide confers intermediate inhibition performance, positioned between the superior L-pyroglutamic acid and the inferior linear L-glutamic acid [1]. This provides a clear rationale for its selection when a balance between performance and other properties (e.g., solubility) is required.

Corrosion Inhibition Materials Science Electrochemistry

GPR103 Receptor Antagonism: Affinity of a Pyroglutamamide Derivative vs. Optimized Pyrrolo[2,3-c]pyridine Antagonists

A derivative based on the (S)-5-Oxopyrrolidine-2-carboxamide scaffold, identified as CHEMBL2170403, demonstrates measurable antagonism at the human GPR103 receptor with an IC50 of 1.99 µM (1,990 nM) [1]. This affinity can be directly compared to more optimized pyrrolo[2,3-c]pyridine-based antagonists developed for the same target. While the pyroglutamamide scaffold shows micromolar affinity, optimized compounds in this chemotype achieve significantly higher potency, with IC50 values reported as low as 40 nM [2].

GPCR Antagonism GPR103 Medicinal Chemistry

Chiral Purity as a Determinant of Biological Specificity

The (S)-enantiomer of 5-Oxopyrrolidine-2-carboxamide is the naturally occurring form (L-Pyroglutamamide) . While specific optical rotation values are often noted as 'consistent with structure' by suppliers , the procurement of the enantiopure (S)-form is non-negotiable for applications requiring specific interactions with chiral biological targets. The use of the racemic mixture or the (R)-enantiomer would introduce a confounding variable, as enantiomers are known to exhibit distinct, and sometimes antagonistic, pharmacological and physicochemical properties.

Chiral Chemistry Enantioselectivity Pharmacology

Targeted Application Scenarios for (S)-5-Oxopyrrolidine-2-carboxamide Based on Differential Performance


Corrosion Inhibition Studies for Stainless Steel

Based on its established performance as an intermediate-grade corrosion inhibitor for 304 stainless steel in acidic media, (S)-5-Oxopyrrolidine-2-carboxamide is a suitable candidate for formulating self-assembled protective films. It offers a specific performance point between the more potent L-pyroglutamic acid and the less effective L-glutamic acid, allowing for tailored formulations where an intermediate level of surface protection is desired or where the physicochemical properties of the amide are preferred over the carboxylic acid [1].

Medicinal Chemistry: Hit-to-Lead Optimization for GPCR Targets

The quantified micromolar affinity (IC50 = 1.99 µM) of a pyroglutamamide derivative for the GPR103 receptor validates the scaffold's utility as a starting point for medicinal chemistry campaigns [2]. Its moderate potency, coupled with its synthetic tractability as a chiral building block, makes it an ideal hit for systematic structure-activity relationship (SAR) exploration to improve potency and pharmacokinetic properties, as demonstrated by the development of higher-affinity antagonists [3].

Synthesis of Enantiopure Bioactive Molecules

The specific (S)-stereochemistry of this compound is essential for its role as a precursor in the synthesis of chiral drug candidates, such as CCR5 antagonists and P2X7 receptor modulators [1]. Its use ensures the correct three-dimensional orientation required for target engagement, which is a prerequisite for the development of any enantioselective pharmaceutical agent. Procurement of the enantiopure material is thus critical for generating valid biological data and advancing compounds through preclinical development.

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